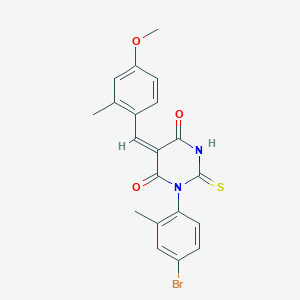
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDMP belongs to the class of phenethylamines and has been shown to have an impact on the central nervous system. In
作用機序
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. Activation of this receptor has been shown to have an impact on various neurotransmitter systems, including dopamine and glutamate. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to modulate these systems, leading to its anxiolytic and antidepressant properties.
Biochemical and physiological effects:
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have an impact on various neurotransmitter systems, including dopamine and glutamate. Activation of the serotonin receptor by 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol leads to an increase in dopamine release in the prefrontal cortex, which has been implicated in regulating mood and cognition. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has also been shown to modulate the glutamate system, which is involved in various neurological disorders, including depression and anxiety.
実験室実験の利点と制限
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has several advantages for lab experiments, including its high purity and yield. However, its potential therapeutic properties have not been fully elucidated, and further research is needed to determine its safety and efficacy. Additionally, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has not been studied extensively in humans, and its impact on various neurotransmitter systems needs to be further explored.
将来の方向性
There are several future directions for 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol research, including exploring its potential use in the treatment of various neurological disorders. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has shown promise as an anxiolytic and antidepressant, and further research is needed to determine its safety and efficacy in humans. Additionally, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol's impact on various neurotransmitter systems needs to be further explored to better understand its mechanism of action. Overall, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol is a promising compound that has the potential to be a valuable tool in the treatment of various neurological disorders.
合成法
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol can be synthesized using various methods, but the most common one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting product is then hydrolyzed to obtain 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol. This synthesis method has been optimized to yield high purity and yield of 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol.
科学的研究の応用
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has garnered attention in the scientific community due to its potential therapeutic properties. It has been studied for its impact on the central nervous system and its potential use in the treatment of various neurological disorders. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have an affinity for the serotonin receptor, which is involved in regulating mood, appetite, and sleep. This receptor has been implicated in various psychiatric disorders, including depression and anxiety. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for further research.
特性
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-6-10(12(15)7-14(13)19-2)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXNGGWIMMZYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)